molecular formula C10H8BrF3O3 B3222672 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester CAS No. 1214337-88-8

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester

Cat. No.: B3222672
CAS No.: 1214337-88-8
M. Wt: 313.07 g/mol
InChI Key: KZYMJZRQLXDFIR-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is an organic compound with the molecular formula C10H8BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester typically involves the esterification of 2-Bromo-4-(trifluoromethoxy)benzoic acid. The benzoic acid derivative can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethoxy)benzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted benzoic acid derivatives.

    Ester hydrolysis: 2-Bromo-4-(trifluoromethoxy)benzoic acid.

    Coupling reactions:

Scientific Research Applications

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester in chemical reactions involves the activation of the bromine atom and the ester group. The bromine atom can undergo nucleophilic substitution, while the ester group can be hydrolyzed under acidic or basic conditions. In coupling reactions, the compound acts as an electrophile, with the palladium catalyst facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(trifluoromethoxy)benzoic acid ethyl ester is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct reactivity and properties. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, making it valuable in various synthetic applications .

Properties

IUPAC Name

ethyl 2-bromo-4-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-4-3-6(5-8(7)11)17-10(12,13)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYMJZRQLXDFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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